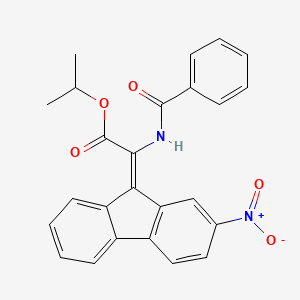![molecular formula C15H22FNO2 B4982207 4-[5-(4-fluorophenoxy)pentyl]morpholine](/img/structure/B4982207.png)
4-[5-(4-fluorophenoxy)pentyl]morpholine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[5-(4-fluorophenoxy)pentyl]morpholine, also known as JWH-018, is a synthetic cannabinoid that was first synthesized in 1995. It is classified as a Schedule I drug in the United States and is known for its psychoactive effects. Despite its legal status, JWH-018 has gained popularity as a recreational drug and has been linked to several adverse health effects. However, its potential as a research tool in the field of neuroscience cannot be ignored.
作用机制
4-[5-(4-fluorophenoxy)pentyl]morpholine acts as a potent agonist of the CB1 receptor. The CB1 receptor is a G protein-coupled receptor that is primarily located in the brain and central nervous system. Activation of the CB1 receptor by this compound leads to the inhibition of neurotransmitter release, which results in the modulation of various physiological processes. This compound also has a high affinity for the CB2 receptor, which is primarily located in the immune system. However, the physiological significance of CB2 receptor activation by this compound is not well understood.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. In vitro studies have shown that this compound can inhibit the release of various neurotransmitters, including glutamate, GABA, and dopamine. In vivo studies in rodents have shown that this compound can produce a range of behavioral effects, including hypothermia, analgesia, and catalepsy. This compound has also been shown to have anxiolytic and antidepressant-like effects in animal models.
实验室实验的优点和局限性
4-[5-(4-fluorophenoxy)pentyl]morpholine has several advantages as a research tool. It is a potent agonist of the CB1 receptor and has a high affinity for the CB2 receptor, which makes it a useful tool for studying the endocannabinoid system. This compound is also relatively easy to synthesize, which makes it readily available for research purposes. However, this compound has several limitations as a research tool. It has a high binding affinity for the CB1 receptor, which can lead to non-specific effects. This compound is also known to have psychoactive effects, which can complicate the interpretation of results.
未来方向
There are several future directions for research on 4-[5-(4-fluorophenoxy)pentyl]morpholine. One area of research is to study the effects of this compound on the endocannabinoid system in various disease states, such as chronic pain, anxiety, and depression. Another area of research is to study the effects of this compound on other neurotransmitter systems, such as the serotonin and dopamine systems. Additionally, research is needed to develop more selective agonists of the CB1 receptor that do not have psychoactive effects.
Conclusion:
In conclusion, this compound is a synthetic cannabinoid that has gained popularity as a recreational drug. However, its potential as a research tool in the field of neuroscience cannot be ignored. This compound is a potent agonist of the CB1 receptor and has been used to study the endocannabinoid system. Despite its advantages as a research tool, this compound has several limitations, including non-specific effects and psychoactive effects. Future research on this compound should focus on studying its effects in various disease states and developing more selective agonists of the CB1 receptor.
合成方法
4-[5-(4-fluorophenoxy)pentyl]morpholine is synthesized from naphthalene or 2-methylnaphthalene. The first step involves the halogenation of naphthalene or 2-methylnaphthalene to form 1-bromo or 1-chloro derivatives. The 1-bromo or 1-chloro derivatives are then reacted with 1-pentanol to form the corresponding ester. The ester is then reduced to the alcohol using lithium aluminum hydride. The alcohol is then reacted with morpholine and a fluorobenzene derivative in the presence of a Lewis acid catalyst to form this compound.
科学研究应用
4-[5-(4-fluorophenoxy)pentyl]morpholine has been used as a research tool in the field of neuroscience to study the endocannabinoid system. The endocannabinoid system is a complex signaling system that regulates a variety of physiological processes, including pain, mood, appetite, and memory. This compound is a potent agonist of the cannabinoid receptor CB1, which is the primary receptor of the endocannabinoid system. By studying the effects of this compound on CB1 receptors, researchers can gain insight into the role of the endocannabinoid system in various physiological processes.
属性
IUPAC Name |
4-[5-(4-fluorophenoxy)pentyl]morpholine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22FNO2/c16-14-4-6-15(7-5-14)19-11-3-1-2-8-17-9-12-18-13-10-17/h4-7H,1-3,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHJMUKBYPQUUEK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCCOC2=CC=C(C=C2)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22FNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![4-[(5-nitro-2-pyridinyl)amino]benzoic acid](/img/structure/B4982131.png)
![N~2~-[(4-bromophenyl)sulfonyl]-N~1~-[2-(1-cyclohexen-1-yl)ethyl]-N~2~-methylglycinamide](/img/structure/B4982132.png)

![ethyl 3-{2-[(5-chloro-2-methylphenyl)amino]-2-oxoethyl}-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B4982150.png)
![5-{[1-(4-bromophenyl)-1H-pyrrol-2-yl]methylene}-1-(3-ethoxyphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4982154.png)

![1-[2-(4-methoxyphenoxy)ethoxy]-2-methylbenzene](/img/structure/B4982157.png)

![N-[4-chloro-3-(trifluoromethyl)phenyl]-5,7-dinitro-2,1,3-benzoxadiazol-4-amine](/img/structure/B4982172.png)

![5-[4-(allyloxy)-3-ethoxy-5-iodobenzylidene]-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4982195.png)

![3-(2,4-dichlorophenyl)-1,5,6,7-tetrahydro-2H-cyclopenta[4,5]thieno[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B4982224.png)
![(3,5-dimethoxybenzyl)[(9-ethyl-9H-carbazol-3-yl)methyl]amine](/img/structure/B4982240.png)
